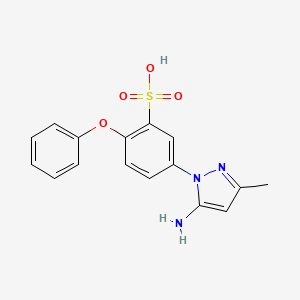
5-(5-amino-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-amino-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as AMPPS and has been studied extensively for its unique properties and potential uses.
作用機序
The mechanism of action of AMPPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory cells, it has been shown to inhibit the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
AMPPS has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, it has been shown to induce DNA damage and inhibit DNA repair mechanisms. In inflammatory cells, it has been shown to inhibit the production of reactive oxygen species and nitric oxide. In plants, it has been shown to stimulate root growth and increase crop yield.
実験室実験の利点と制限
One of the main advantages of using AMPPS in lab experiments is its unique properties and potential applications in various fields. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using AMPPS is its potential toxicity and side effects, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for the research and application of AMPPS. In medicine, further studies are needed to elucidate its mechanism of action and potential uses as a therapeutic agent. In agriculture, more research is needed to determine its efficacy as a growth regulator and herbicide. In material science, further studies are needed to explore its potential uses as a building block for the synthesis of various materials and polymers. Overall, the potential applications of AMPPS are vast and further research is needed to fully understand its properties and potential uses.
合成法
The synthesis of AMPPS involves a series of chemical reactions that require the use of specialized equipment and chemicals. One of the most common methods of synthesizing AMPPS is through a reaction between 5-amino-3-methyl-1H-pyrazole and 2-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
AMPPS has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. In agriculture, AMPPS has been used as a growth regulator for crops and as a herbicide. In material science, it has been used as a building block for the synthesis of various polymers and materials.
特性
IUPAC Name |
5-(5-amino-3-methylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11-9-16(17)19(18-11)12-7-8-14(15(10-12)24(20,21)22)23-13-5-3-2-4-6-13/h2-10H,17H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHJSKHHZLSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

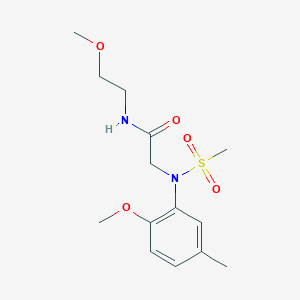
![2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5022264.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)

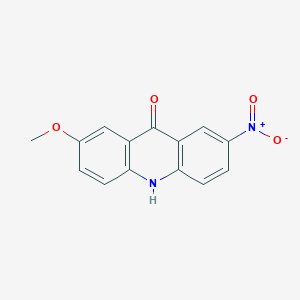
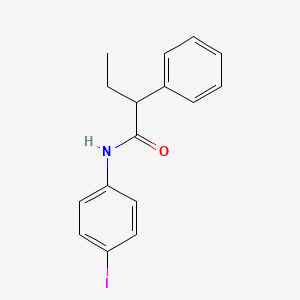
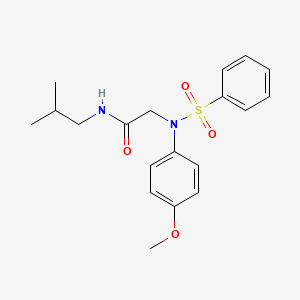
![N-allyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5022308.png)
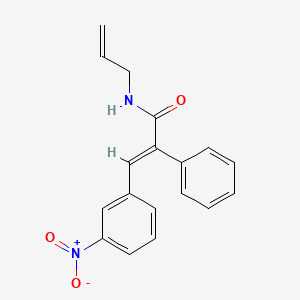
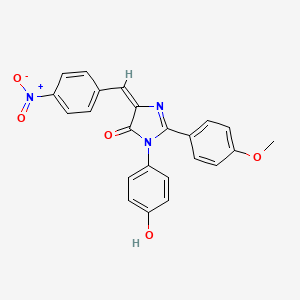
![1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5022343.png)
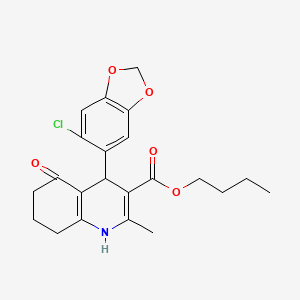
![3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5022351.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022355.png)